molecular formula C6H5Br2NO B1587249 3,5-Dibromo-2-hydroxy-4-methylpyridine CAS No. 89581-53-3

3,5-Dibromo-2-hydroxy-4-methylpyridine

Cat. No.: B1587249
CAS No.: 89581-53-3
M. Wt: 266.92 g/mol
InChI Key: LZRVNGJBQXHGIP-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-4-methylpyridine is a chemical compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions, a hydroxyl group at the 2nd position, and a methyl group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine typically involves the bromination of 2-hydroxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-hydroxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, oxidized derivatives, and reduced compounds with modified functional groups .

Scientific Research Applications

3,5-Dibromo-2-hydroxy-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and safety profile .

Comparison with Similar Compounds

  • 2,5-Dibromo-4-methylpyridine
  • 3,5-Dibromo-4-hydroxyphenylpyruvic acid
  • 2-Hydroxy-3,5-dibromo-4-methylpyridine

Comparison: Compared to these similar compounds, 3,5-Dibromo-2-hydroxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3,5-dibromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRVNGJBQXHGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406214
Record name 3,5-Dibromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-53-3
Record name 3,5-Dibromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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